rac-trans-3’-Aminomethylnicotin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

rac-trans 3’-Aminomethyl Nicotine has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of nicotine derivatives.

Biology: Researchers use it to investigate the biological effects of nicotine and its analogs.

Medicine: It has potential therapeutic applications in treating nicotine addiction.

Vorbereitungsmethoden

The synthesis of rac-trans 3’-Aminomethyl Nicotine involves several steps. The synthetic routes typically include the reaction of nicotine with formaldehyde and ammonia under controlled conditions . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards .

Analyse Chemischer Reaktionen

rac-trans 3’-Aminomethyl Nicotine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotine N-oxide, while reduction could produce a more reduced form of the compound .

Wirkmechanismus

The mechanism of action of rac-trans 3’-Aminomethyl Nicotine involves its interaction with nicotinic acetylcholine receptors in the brain. By binding to these receptors, it mimics the effects of nicotine, thereby reducing withdrawal symptoms and cravings in individuals attempting to quit smoking . The molecular targets include various subtypes of nicotinic receptors, and the pathways involved are related to neurotransmitter release and modulation .

Vergleich Mit ähnlichen Verbindungen

rac-trans 3’-Aminomethyl Nicotine can be compared with other nicotine derivatives such as:

Nicotine: The parent compound, which has a similar structure but lacks the aminomethyl group.

Nicotine N-oxide: An oxidized form of nicotine.

Nornicotine: A demethylated form of nicotine.

The uniqueness of rac-trans 3’-Aminomethyl Nicotine lies in its specific structure, which allows it to be used in targeted research and therapeutic applications .

Biologische Aktivität

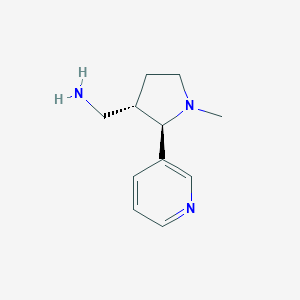

Rac-trans 3'-Aminomethyl Nicotine (CAS Number: 623579-03-3) is a synthetic derivative of nicotine, which has garnered attention in pharmacological research, particularly in the context of nicotine addiction and its associated withdrawal symptoms. This compound is characterized by its unique molecular structure, which includes a pyridine ring and a pyrrolidine moiety, allowing it to interact with nicotinic acetylcholine receptors (nAChRs) in various ways.

Molecular Characteristics

- Molecular Formula : C₁₁H₁₇N₃

- Molecular Weight : 191.27 g/mol

Rac-trans 3'-Aminomethyl Nicotine exhibits a dual role as both an agonist and antagonist at different subtypes of nAChRs. This property enables it to modulate neurotransmitter release, which is critical for understanding its potential therapeutic applications in nicotine addiction treatment. The compound's interaction with nAChRs suggests that it may help alleviate withdrawal symptoms by influencing dopaminergic pathways associated with reward and addiction.

Biological Activity and Pharmacological Effects

Research indicates that Rac-trans 3'-Aminomethyl Nicotine has several biological activities:

- Modulation of Withdrawal Symptoms : Studies have shown that this compound can reduce cravings and withdrawal symptoms in models of nicotine dependence, making it a candidate for therapeutic use in smoking cessation programs.

- Neuropharmacological Effects : The compound has been noted for its ability to influence dopamine release in the brain, similar to other nicotine derivatives. For instance, it may activate pathways involved in behavioral sensitization, which is crucial for understanding addiction dynamics .

- Safety Profile : While Rac-trans 3'-Aminomethyl Nicotine has therapeutic potential, it also poses risks such as skin irritation and toxicity if ingested. Therefore, careful handling is necessary during research applications.

Comparative Analysis with Other Nicotine Derivatives

The following table summarizes the structural similarities and biological activities of Rac-trans 3'-Aminomethyl Nicotine compared to other related compounds:

| Compound | Structure Similarity | Biological Activity | Therapeutic Use |

|---|---|---|---|

| Rac-trans 3'-Aminomethyl Nicotine | High | Modulates withdrawal symptoms | Nicotine addiction therapy |

| Nicotine | High | Highly addictive | Smoking cessation aids |

| Nornicotine | Moderate | Less addictive than nicotine | Potential therapeutic uses |

| Anabasine | Moderate | Neuropharmacological effects | Investigated for similar uses |

Case Studies and Research Findings

Recent studies have explored the pharmacokinetics and dynamics of Rac-trans 3'-Aminomethyl Nicotine:

- A study involving male Sprague-Dawley rats demonstrated that this compound could effectively alter dopamine release patterns when administered through various routes (inhalation, oral gavage, intravenous) . This finding is significant as it highlights the compound's potential to influence central nervous system activity.

- Another investigation into the metabolic pathways of nicotine derivatives found that Rac-trans 3'-Aminomethyl Nicotine shares metabolic characteristics with cotinine, a primary metabolite of nicotine. This relationship underscores the importance of understanding how different compounds interact within the body and their implications for addiction treatment .

Eigenschaften

IUPAC Name |

[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-14-6-4-9(7-12)11(14)10-3-2-5-13-8-10/h2-3,5,8-9,11H,4,6-7,12H2,1H3/t9-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMCSWXAFXSTAI-GXSJLCMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1C2=CN=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]([C@@H]1C2=CN=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587763 | |

| Record name | 1-[(2R,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623579-03-3 | |

| Record name | 1-[(2R,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.